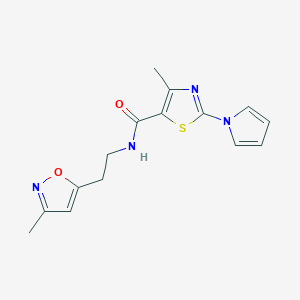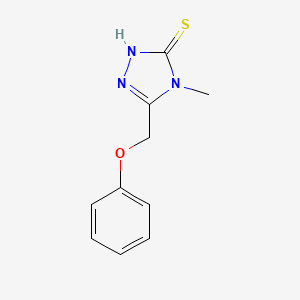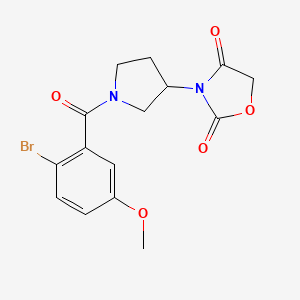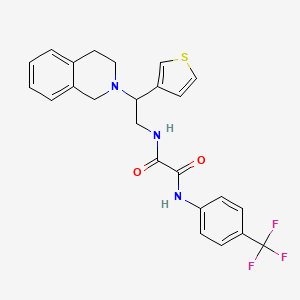![molecular formula C15H28N2O2 B2712879 Tert-butyl 11-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate CAS No. 1554158-37-0](/img/structure/B2712879.png)
Tert-butyl 11-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 11-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate is a chemical compound with the molecular formula C14H26N2O2 . It is a derivative of the 3,9-diazaspiro[5.5]undecane class of compounds .
Synthesis Analysis
The synthesis of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate involves the use of wet Pd/C (188.05 mg, 159.50 μmol, purity 10%) added into tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate in THF solution (1.10 g, 3.19 mmol). The reaction is stirred at 40°C for 40 hours under 45 Psi in an argon atmosphere .Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecular weight of the compound is 254.37 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 254.37 . It is a solid at room temperature . The compound has a predicted pKa of 11.00±0.20 . It should be stored at 2-8°C and protected from light .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Material Stabilization
Microwave-Assisted Solid-Phase Synthesis - The compound's framework facilitates the microwave-assisted solid-phase synthesis of piperazines, diazaspirocycles, and other nitrogen-containing heterocycles. This method is significant for its efficiency and the ability to cleave heterocycles under mildly acidic conditions without contamination from linker-derived byproducts (Macleod et al., 2006).
Polymer Stabilization - It has been shown that certain derivatives of this compound class offer effective stabilization in polymers, particularly in preventing discoloration and degradation from exposure to UV light and nitrogen dioxide. This highlights its utility in enhancing the longevity and performance of polymer materials (Yachigo et al., 1992).
Novel Compound Development and Potential Therapeutic Applications
Nitrogen-Containing Spiro Heterocycles Synthesis - Research has explored the catalyst-free synthesis of nitrogen-containing spiro heterocycles, which are crucial for developing pharmaceuticals and materials with unique properties. These methodologies highlight the versatility and potential of incorporating the diazaspiro[5.5]undecane scaffold into diverse compounds (Aggarwal et al., 2014).
Bioactivity and Pharmaceutical Applications - The diazaspiro[5.5]undecane structure has been identified as a privileged scaffold in medicinal chemistry. Compounds containing this framework have been investigated for their potential in treating various disorders, indicating the scaffold's significance in drug discovery (Blanco‐Ania et al., 2017).
Photophysical Studies and Advanced Materials
Photophysical Behavior and Solvatochromic Analysis - The structural elements of diazaspiro[5.5]undecane derivatives significantly influence their photophysical properties. These studies are essential for applications in material science, particularly in the design of optoelectronic devices and sensors (Aggarwal & Khurana, 2015).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Eigenschaften
IUPAC Name |
tert-butyl 11-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-12-11-16-8-5-15(12)6-9-17(10-7-15)13(18)19-14(2,3)4/h12,16H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHKWSYZEMGOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC12CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(furan-2-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2712802.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butyl}propanamide](/img/structure/B2712803.png)
![N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712804.png)
![N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2712805.png)

![3-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2712812.png)
![2-Amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide;hydrochloride](/img/structure/B2712813.png)
![N-(3-chlorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2712814.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2712817.png)